Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-
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Overview
Description
Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-: is an organic compound with the molecular formula C16H13NOS. It is a derivative of benzothiazole, which is an aromatic heterocyclic compound. This compound is known for its unique chemical structure, which includes a benzothiazole ring fused with a 4-methoxyphenyl group through an ethenyl linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- typically involves the condensation reaction of 2-aminothiophenol with 4-methoxybenzaldehyde. This reaction is often carried out in the presence of a Lewis acid catalyst such as nano-BF3/SiO2 under mild conditions . The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired benzothiazole derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar condensation reactions on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted benzothiazole derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Chemistry: Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging and diagnostic applications .
Medicine: Research is ongoing to explore the compound’s potential as an antimicrobial agent. Its benzothiazole core is known to exhibit biological activity, making it a candidate for drug development .
Industry: In the industrial sector, Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- is investigated for its corrosion inhibition properties. It can protect metals from corrosion, making it valuable in coatings and protective materials .
Mechanism of Action
The mechanism of action of Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- involves its interaction with molecular targets through its benzothiazole core. The sulfur atom in the benzothiazole ring plays a crucial role in its activity. For instance, in corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents oxidation .
Comparison with Similar Compounds
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
2-(2-Methoxyphenyl)benzothiazole: Similar structure but with a methoxy group at a different position.
2-(4-Aminophenyl)benzothiazole: Used in the synthesis of various pharmaceuticals.
Uniqueness: Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent probe and its potential in corrosion inhibition set it apart from other benzothiazole derivatives .
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS/c1-18-13-9-6-12(7-10-13)8-11-16-17-14-4-2-3-5-15(14)19-16/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKMHYYVMATNGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347509 |
Source
|
Record name | Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59198-05-9 |
Source
|
Record name | Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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